
2-Ammonio-4-methylpentyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ammonio-4-methylpentyl sulfate typically involves the reaction of 4-methylpentylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{4-methylpentylamine} + \text{sulfuric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ammonio-4-methylpentyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The ammonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-Ammonio-4-methylpentyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of 2-Ammonio-4-methylpentyl sulfate involves its interaction with specific molecular targets. The sulfate group can participate in various biochemical pathways, while the ammonium group can interact with cellular components. These interactions can lead to changes in cellular function and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Ammonio-2-phenylethyl sulfate
- 2-Ammonio-3-phenylpropyl sulfate
- 2-(Benzylammonio)ethyl sulfate
- 2-Ammonio-3,3-dimethylbutyl sulfate
Uniqueness
2-Ammonio-4-methylpentyl sulfate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications .
Properties
Molecular Formula |
C6H15NO4S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(2-azaniumyl-4-methylpentyl) sulfate |
InChI |
InChI=1S/C6H15NO4S/c1-5(2)3-6(7)4-11-12(8,9)10/h5-6H,3-4,7H2,1-2H3,(H,8,9,10) |
InChI Key |
SECVILHEEYUOIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(COS(=O)(=O)[O-])[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


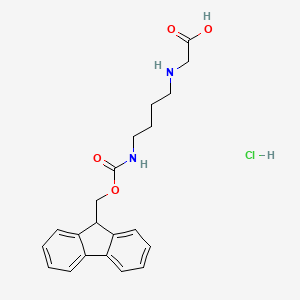
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)
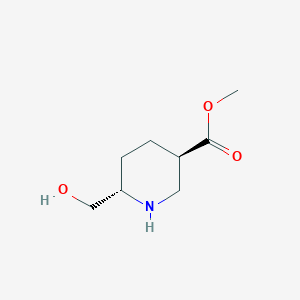
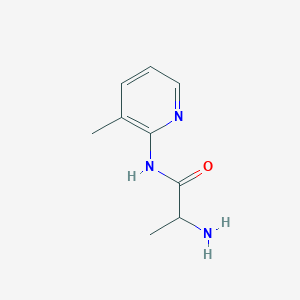
![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)

![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)

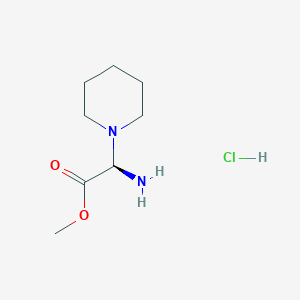
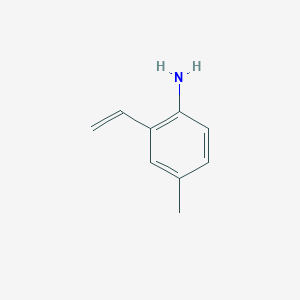


![N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)

